![molecular formula C28H21FN2O4S B14096039 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096039.png)
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of benzothiazole derivatives, including 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea
Industrial production methods often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine: Known for its antimicrobial properties.
Isopropyl [(S)-1-[®-1-(6-fluorobenzothiazole-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate: Used as a fungicide.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Studied for its complex molecular structure and potential biological activities.
The uniqueness of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C28H21FN2O4S |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H21FN2O4S/c1-3-11-34-18-6-4-5-16(13-18)24-23-25(32)19-12-15(2)7-10-21(19)35-26(23)27(33)31(24)28-30-20-9-8-17(29)14-22(20)36-28/h4-10,12-14,24H,3,11H2,1-2H3 |
InChI Key |
UTQBGQFDUZOZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=C(C3=O)C=C(C=C6)C |
Origin of Product |
United States |
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